(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide
CAS No.:
Cat. No.: VC13453615
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1 |
| Standard InChI Key | NMPUBZIIOZLDBX-DJNXLDHESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
Introduction
Synthesis
The synthesis of such compounds typically involves:
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Amide Bond Formation: Reacting a carboxylic acid derivative (e.g., an activated ester or acid chloride) with an amine under controlled conditions.
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Chirality Control: Ensuring the (S)-configuration through the use of enantiomerically pure starting materials or chiral catalysts.
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Substituent Introduction: Benzylation of the piperidine ring and methylation of the amide nitrogen are achieved using appropriate alkylating agents.
Detailed synthetic pathways for structurally related compounds often employ multi-step protocols involving protection/deprotection strategies and purification techniques like crystallization or chromatography.
Pharmacological Potential
Compounds with similar structural motifs have been investigated for their activity on:
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Dopamine Transporters (DAT): Piperidine derivatives are known to exhibit high affinity for monoamine transporters, influencing neurological pathways .
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Serotonin and Norepinephrine Transporters: Modifications on the piperidine ring and amide functionality can tune selectivity across these targets .
These properties make such compounds candidates for treating neuropsychiatric disorders, including depression, ADHD, and substance abuse.
Research Context
Studies on structurally related compounds have demonstrated:
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High Affinity for Dopamine Receptors:
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Metabolic Stability:
Applications in Medicinal Chemistry
Potential applications include:
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Development of selective dopamine transporter inhibitors.
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Exploration as lead compounds for neurodegenerative diseases.
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Use as molecular probes in receptor-binding studies.
Limitations and Future Directions
While promising, challenges include:
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Optimizing selectivity to minimize off-target effects.
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Investigating long-term safety profiles in preclinical models.
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Expanding structure-activity relationship (SAR) studies to refine pharmacological properties.
This compound represents a valuable scaffold in drug discovery, particularly for targeting neurological pathways. Further research is needed to fully elucidate its therapeutic potential and optimize its pharmacokinetic profile.
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